molecular formula C17H16N6O2 B2898616 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone CAS No. 2034339-67-6

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2898616
CAS No.: 2034339-67-6
M. Wt: 336.355
InChI Key: MKKGYBGQQXOSTA-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound that features multiple functional groups, including a triazole ring, an azetidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor. Finally, the pyrazine ring is introduced through a condensation reaction with the appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry techniques might be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazine rings using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful for investigating biochemical pathways.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could be developed into drugs for treating infections, cancer, or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating customized materials.

Mechanism of Action

The mechanism of action of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine and pyrazine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrimidin-2-yl)methanone: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

What sets (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyrazin-2-yl)methanone apart from similar compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of the pyrazine ring, in particular, can enhance its ability to interact with certain biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-17(16-8-18-6-7-19-16)22-10-14(11-22)23-9-13(20-21-23)12-25-15-4-2-1-3-5-15/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKGYBGQQXOSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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